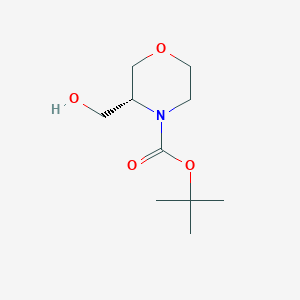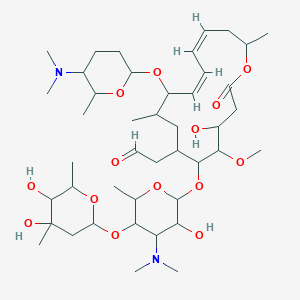
2,7-Diamino-4-nitrobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-4-nitrobenzothiazole (DANT) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. DANT is a potent electron-accepting molecule that can be used as an oxidant, a catalyst, and a precursor for the synthesis of various organic compounds.
Mechanism of Action
2,7-Diamino-4-nitrobenzothiazole acts as an electron acceptor due to the presence of the nitro group, which can be reduced to the corresponding amino group. The reduction of the nitro group generates a highly reactive intermediate that can react with various nucleophiles, including thiols, amines, and amino acids. Moreover, 2,7-Diamino-4-nitrobenzothiazole can undergo reversible oxidation and reduction reactions, making it an ideal candidate for redox-mediated reactions.
Biochemical and Physiological Effects:
2,7-Diamino-4-nitrobenzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antiviral, and anticancer properties. Moreover, 2,7-Diamino-4-nitrobenzothiazole has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. 2,7-Diamino-4-nitrobenzothiazole has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
2,7-Diamino-4-nitrobenzothiazole has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to undergo reversible oxidation and reduction reactions. However, 2,7-Diamino-4-nitrobenzothiazole has several limitations, including its toxicity, its potential to cause oxidative stress, and its limited availability.
Future Directions
There are several future directions for the study of 2,7-Diamino-4-nitrobenzothiazole. One potential application is in the development of redox-mediated reactions for the synthesis of complex organic compounds. Moreover, 2,7-Diamino-4-nitrobenzothiazole can be used as a redox mediator in the development of biosensors for the detection of various analytes. Additionally, the use of 2,7-Diamino-4-nitrobenzothiazole in the field of electrochemistry can be further explored for the development of organic solar cells and molecular electronics.
Conclusion:
In conclusion, 2,7-Diamino-4-nitrobenzothiazole is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,7-Diamino-4-nitrobenzothiazole can lead to the development of novel applications in various fields, including organic synthesis, electrochemistry, and biosensors.
Synthesis Methods
2,7-Diamino-4-nitrobenzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with nitrous acid, the reaction of 2-aminobenzenethiol with nitric acid, and the reaction of 4-nitroaniline with sulfur and ammonium thiocyanate. However, the most common method for synthesizing 2,7-Diamino-4-nitrobenzothiazole involves the reaction of 2-aminobenzenethiol with nitric acid in the presence of acetic anhydride.
Scientific Research Applications
2,7-Diamino-4-nitrobenzothiazole has been extensively studied for its diverse applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons, azo dyes, and quinazolines. Moreover, 2,7-Diamino-4-nitrobenzothiazole has shown promising results in the field of electrochemistry, where it has been used as an electron acceptor in the development of organic solar cells and molecular electronics. 2,7-Diamino-4-nitrobenzothiazole has also been used as a redox mediator in the electrochemical detection of various analytes, including glucose, dopamine, and uric acid.
properties
CAS RN |
107586-87-8 |
|---|---|
Product Name |
2,7-Diamino-4-nitrobenzothiazole |
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-nitro-1,3-benzothiazole-2,7-diamine |
InChI |
InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
InChI Key |
GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
synonyms |
2,7-Benzothiazolediamine,4-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















